Pfb-fdg

β-Galactosidase Species Selectivity Fluorogenic Probe

PFB-FDG is a non-fluorescent, species-selective fluorogenic substrate that enables unambiguous detection of human β-galactosidase activity, even in the presence of bacterial cells. Unlike standard substrates (FDG, X-Gal, ONPG) which exhibit broad cross-reactivity, PFB-FDG provides a >20-fold selectivity ratio for human over bacterial β-gal. This is essential for gut microbiome studies, infection models, senescence-associated β-gal (SA-β-gal) quantification, and high-throughput screening campaigns where target specificity is paramount. Cleavage yields green-fluorescent PFB-F (Ex/Em 485/535 nm) for quantitative flow cytometry and microplate reader analysis. Source high-purity PFB-FDG to ensure reproducible, human-specific readouts in your critical assays.

Molecular Formula C39H32F5NO16
Molecular Weight 865.7 g/mol
Cat. No. B12402002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfb-fdg
Molecular FormulaC39H32F5NO16
Molecular Weight865.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29+,30+,31+,32+,33-,34-,37-,38-/m1/s1
InChIKeyYYMJMZGTQFITLS-QBMVDMLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFB-FDG: Fluorogenic β-Galactosidase Substrate for Species-Selective Detection


5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (PFB-FDG) is a synthetic, non-fluorescent fluorogenic probe used to detect and measure β-galactosidase (β-gal) activity [1]. Upon enzymatic cleavage of its β-glycosidic bonds, PFB-FDG releases the green-fluorescent compound PFB-F (excitation/emission maxima: 485/535 nm), enabling quantitative analysis via fluorescence-based assays such as flow cytometry [1]. Its core distinguishing feature is its demonstrated species selectivity, being specifically activated by human β-gal while exhibiting minimal cross-reactivity with the bacterial enzyme [1][2].

Why Generic β-Galactosidase Substrates Cannot Replace PFB-FDG in Human-Specific Assays


Standard β-galactosidase substrates like fluorescein di-β-D-galactopyranoside (FDG) and chromogenic options (X-Gal, ONPG) lack species discrimination, reacting robustly with both human and bacterial enzymes [1][2]. This broad reactivity confounds results in co-culture models of human-bacterial interactions, where distinguishing host versus microbial enzyme activity is critical [1]. The use of PFB-FDG is specifically justified when experimental design demands unambiguous detection of human β-gal activity in the presence of, or after exposure to, bacterial cells, a capability unattainable with conventional, non-selective probes [1].

PFB-FDG Performance Benchmarks: A Quantitative Comparison Against Standard β-Gal Substrates


Species-Selective Activation: PFB-FDG vs. FDG in Purified Enzyme Assays

In a direct head-to-head comparison, PFB-FDG is activated exclusively by human β-galactosidase (β-gal) and shows no detectable signal above background when incubated with the bacterial enzyme. In contrast, the standard substrate FDG is activated strongly by both human and bacterial β-gal [1][2].

β-Galactosidase Species Selectivity Fluorogenic Probe

PFB-FDG Retains High Selectivity in a Mixed Bacterial-Human Cellular Environment

When tested in a more complex, live-cell system containing both human cells (HEK293T) and E. coli, PFB-FDG maintained its species selectivity. Flow cytometry analysis showed a clear, unimodal fluorescence shift in the human cell population upon PFB-FDG treatment, while no shift was observed in the bacterial population. The comparator substrate, FDG, produced strong fluorescence signals in both populations under identical conditions [1].

Cell-based Assay Co-culture Selectivity

Structural Basis for Selectivity: Molecular Docking Explains PFB-FDG's Advantage Over FDG

Molecular docking studies provide a mechanistic explanation for PFB-FDG's selectivity. The bulky pentafluorobenzoyl group on PFB-FDG causes significant steric hindrance within the smaller, more confined active site pocket of bacterial β-gal, preventing efficient binding and catalysis. In contrast, this group is sterically tolerated by the larger, more open active site of human β-gal. The simpler FDG molecule lacks this bulky modification and fits well into both enzymes' active sites [1].

Molecular Docking Steric Hindrance Structure-Activity Relationship

Definitive Applications of PFB-FDG Based on Quantitative Performance Data


Specific Detection of Human β-Galactosidase Activity in Host-Microbe Co-Culture Models

In experiments where human cells are cultured with bacteria (e.g., gut epithelium-microbiome studies, infection models), PFB-FDG is uniquely suited to report on human cell-specific β-gal activity without interference from bacterial enzymes [1]. This directly leverages the compound's demonstrated >20-fold selectivity ratio over FDG in mixed cellular environments [1].

Quantitative Flow Cytometry Assays for Senescence-Associated β-Galactosidase (SA-β-Gal)

PFB-FDG can be used as a fluorogenic substrate for the quantitative measurement of SA-β-Gal activity, a hallmark of cellular senescence [1]. Its fluorescence output allows for flow cytometric analysis, providing objective, single-cell resolution data on senescence burden, which is an improvement over the qualitative or semi-quantitative nature of chromogenic substrates like X-Gal .

Investigating β-Galactosidase Activity in Lysosomal Storage Disorders

Given its hydrolysis by β-galactosidase, PFB-FDG is a potential tool for monitoring enzyme activity in studies related to lysosomal storage diseases where β-gal activity is altered, such as GM1 gangliosidosis and Morquio syndrome [1]. Its use in live-cell assays allows for dynamic tracking of enzyme function.

High-Throughput Screening (HTS) for Modulators of Human β-Galactosidase

The fluorogenic nature of PFB-FDG and its compatibility with microplate readers make it suitable for high-throughput screening campaigns aimed at identifying small molecule activators or inhibitors of human β-galactosidase, with the species selectivity ensuring hits are specific to the human enzyme target [1].

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